molecular formula C7H9N3O B1346071 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL)propanenitrile CAS No. 2361-34-4

3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL)propanenitrile

Cat. No.: B1346071
CAS No.: 2361-34-4
M. Wt: 151.17 g/mol
InChI Key: KSTPDBWPPXYJBA-UHFFFAOYSA-N
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Description

3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL)propanenitrile is a heterocyclic compound that belongs to the pyrazoline family Pyrazolines are known for their versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science

Biochemical Analysis

Biochemical Properties

2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent for the detection of reducing carbohydrates by ESI/MALDI-MS . The compound’s interaction with enzymes involved in carbohydrate metabolism highlights its potential in biochemical assays. Additionally, 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- can improve the sensitivity of reducing mono- and oligo-saccharides for their subsequent determination using capillary zone electrophoresis .

Cellular Effects

2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in detecting reducing carbohydrates suggests its involvement in metabolic pathways related to carbohydrate processing . Furthermore, its impact on gene expression and cell signaling pathways can be attributed to its interactions with specific biomolecules within the cell.

Molecular Mechanism

The molecular mechanism of 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a free radical scavenger and neuroprotective agent with antioxidant properties . It scavenges reactive oxygen species, which have been implicated in neurological disorders . This mechanism highlights its potential therapeutic applications in conditions such as amyotrophic lateral sclerosis and cerebral ischemia .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can be used as a reagent for the detection of reducing carbohydrates over extended periods . Its stability and potential degradation products need to be carefully monitored to ensure consistent results in biochemical assays.

Dosage Effects in Animal Models

The effects of 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and antioxidant activity . At higher doses, it may cause toxic or adverse effects. It is essential to determine the optimal dosage range to maximize its therapeutic potential while minimizing any harmful effects.

Metabolic Pathways

2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes and cofactors that play a role in the detection and processing of reducing carbohydrates

Transport and Distribution

The transport and distribution of 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Understanding its transport and distribution can help optimize its use in biochemical assays and therapeutic applications.

Subcellular Localization

The subcellular localization of 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL)propanenitrile typically involves the reaction of α, β-unsaturated ketones with hydrazine derivatives. One common method is the condensation of 4-acetyl-3-methyl-phenyl-2-pyrazolin-5-one with benzaldehyde or p-chlorobenzaldehyde . The reaction is carried out under the influence of hydrazine hydrate in hot formic acid, leading to the formation of N-formyl pyrazoline derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole derivatives, dihydropyrazoline derivatives, and N-substituted pyrazolines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL)propanenitrile stands out due to its specific combination of a pyrazoline ring with a propionitrile group, which imparts unique chemical properties and reactivity

Properties

IUPAC Name

3-(3-methyl-5-oxo-4H-pyrazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-6-5-7(11)10(9-6)4-2-3-8/h2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTPDBWPPXYJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178272
Record name 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361-34-4
Record name 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002361344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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